2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline -

2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3643856
CAS Number:
Molecular Formula: C23H28N2O4S
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) []

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel). It is under development as a potential treatment for stable angina and atrial fibrillation. []
  • Relevance: YM758 shares a core structure with 2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline. Both compounds feature a 1,2,3,4-tetrahydroisoquinoline moiety linked to a piperidine ring via a carbonyl group. This structural similarity suggests potential overlapping biological activities and makes YM758 a relevant compound for comparison. []

2. 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) []

  • Compound Description: YM-252124 is a major metabolite of YM758 identified in human urine, plasma, and feces. Studies indicate it's likely secreted into urine via hOCT2/rOct2 transporters. []
  • Relevance: Similar to 2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline, YM-252124 contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl-piperidine core structure. The difference lies in the substitution pattern on the piperidine ring and the absence of the sulfonyl-phenyl moiety in YM-252124. Investigating the activity of this metabolite helps understand the core structural features essential for the activity of the parent compound, YM758, and by extension, the target compound. []

3. (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) []

  • Compound Description: YM-385459 is another key metabolite of YM758 detected in human urine and plasma. []
  • Relevance: This metabolite, while retaining the 6,7-dimethoxy-tetrahydroisoquinoline-2-carbonyl-piperidine framework present in 2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline, features a dihydroisoquinoline ring and a piperidin-2-one moiety. The structural variations in YM-385459 compared to the target compound can provide insights into the structure-activity relationship and metabolic pathways. []

4. 2-Acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines []

  • Compound Description: These derivatives are intermediates in a synthetic route leading to 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives. Their reaction with amines shows stereoselectivity, yielding products with specific configurations at the 1,4- and 3,4- positions. []

5. 2-Acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines []

  • Compound Description: These compounds, when treated with bromine and methanol, undergo stereoselective conversion to 2-acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines. This reaction exhibits high stereoselectivity, favoring the formation of specific isomers. []
  • Relevance: These dihydroisoquinolines serve as precursors in the synthesis of compounds structurally related to 2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline. They share the 2-acyl (or sulfonyl)-1-cyano-isoquinoline moiety. This similarity highlights a common synthetic pathway and suggests potential shared reactivity patterns with the target compound. []

6. 6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone []

  • Compound Description: This compound exhibited potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB231, exceeding the potency of the reference drug erlotinib. It also demonstrated promising EGFR tyrosine kinase inhibitory activity. []
  • Relevance: While structurally distinct from 2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline, this compound shares the 6-methoxy-3,4-dihydroisoquinoline substructure. The presence of the imidazo[1,2-a]pyridine and pyrimidine moieties in this compound highlights the potential for exploring different heterocyclic ring systems as substituents on the tetrahydroisoquinoline core to modulate biological activity. []

7. 6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline []* Compound Description: This compound displayed significant anticancer activity against the MCF-7 and MDA-MB231 breast cancer cell lines, demonstrating greater potency than erlotinib. It also showed promising inhibitory activity against EGFR tyrosine kinase. []* Relevance: This compound, although structurally different from 2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline, shares the 6-methoxy-2-sulfonyl-1,2,3,4-tetrahydroisoquinoline core. The key difference lies in the presence of a 2-phenylimidazo[1,2-a]pyridin-3-yl substituent at the 1-position in this compound. This structural comparison emphasizes the possibility of modifying the 1-position of the tetrahydroisoquinoline ring with various aromatic or heteroaromatic substituents to fine-tune the anticancer and EGFR inhibitory activities. []

8. 6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline []* Compound Description: This compound demonstrated potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB231, surpassing the activity of erlotinib. It also showed promising EGFR tyrosine kinase inhibitory activity. []* Relevance: While this compound differs structurally from 2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline, it shares the 6-methoxy-2-arylsulfonyl-1,2,3,4-tetrahydroisoquinoline core. The presence of a 2-phenylimidazo[1,2-a]pyridin-3-yl substituent at the 1-position in this compound further highlights the potential of modifying the 1-position of the tetrahydroisoquinoline ring with aromatic or heteroaromatic substituents to enhance biological activity. Comparing these structural features helps delineate the structural requirements for the anticancer and EGFR inhibitory activities and provides a basis for exploring further structural modifications. []

Properties

Product Name

2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C23H28N2O4S/c1-17-15-21(7-8-22(17)29-2)30(27,28)25-13-10-19(11-14-25)23(26)24-12-9-18-5-3-4-6-20(18)16-24/h3-8,15,19H,9-14,16H2,1-2H3

InChI Key

HJFUDHZGWUYEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.